

Application Notes and Protocols for CDK2-IN-4 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **CDK2-IN-4**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in in vitro kinase assays. The protocols outlined are designed to be adaptable for various laboratory settings and high-throughput screening (HTS) platforms to identify and characterize CDK2 inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in oncology drug development.[1][2] Its dysregulation is a frequent observation in various cancers.[3] **CDK2-IN-4** is a small molecule inhibitor with a high affinity for the CDK2/cyclin A complex and demonstrates significant selectivity over other cyclin-dependent kinases, such as CDK1, rendering it a valuable tool for dissecting the specific roles of CDK2 in cellular processes.[3][4]

Quantitative Data for CDK2-IN-4

The inhibitory activity of **CDK2-IN-4** is summarized in the table below. This data is essential for designing experiments and for the interpretation of results.

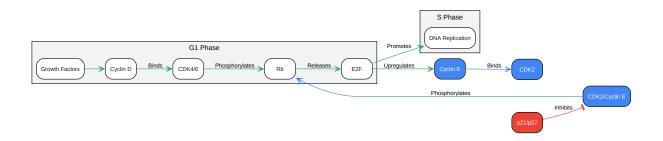


Target	IC50	Selectivity vs. Cdk1/cyclin B	Assay Type
Cdk2/cyclin A	44 nM[3][4]	~2000-fold[3][4]	Biochemical[3]
Cdk1/cyclin B	86 μM[3][4]	-	Biochemical[3]
A2058 cell line	>100 μM[3]	-	Cell-based[3]

Note: The high IC50 value in the A2058 cell line may suggest poor cell permeability or other cell-specific factors affecting compound activity. Further investigation in various cell lines is recommended.[3]

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin complexes in regulating the cell cycle at the G1/S phase transition. The complex phosphorylates key substrates, such as Retinoblastoma protein (Rb), which in turn allows for the transcription of genes required for DNA replication.



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Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S transition of the cell cycle.



Experimental Protocols

A common method to determine the in vitro inhibitory activity of a compound on CDK2 is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

High-Throughput Screening (HTS) Protocol using ADP-Glo™

This protocol is designed for identifying and quantifying the inhibitory activity of compounds against CDK2/cyclin A in a high-throughput format.

Materials:

- Recombinant human CDK2/cyclin A2 enzyme[3]
- ADP-Glo™ Kinase Assay kit (Promega)[3]
- Kinase substrate (e.g., Histone H1 or a specific peptide)[1][3]
- ATP[3]
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[3]
- Test compounds and CDK2-IN-4 (dissolved in DMSO)[3]
- 384-well white, low-volume assay plates[3]

Procedure:

- Compound Plating: Prepare serial dilutions of test compounds and CDK2-IN-4 in DMSO.[3]
 Dispense a small volume (e.g., 5 μL) of the diluted compounds into the 384-well plates.[5]
 Include DMSO-only wells as a negative control (0% inhibition) and wells with a high
 concentration of a known CDK2 inhibitor as a positive control.[3]
- Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin A2 and the kinase substrate in the Kinase Buffer. The optimal concentrations should be determined empirically.



[3]

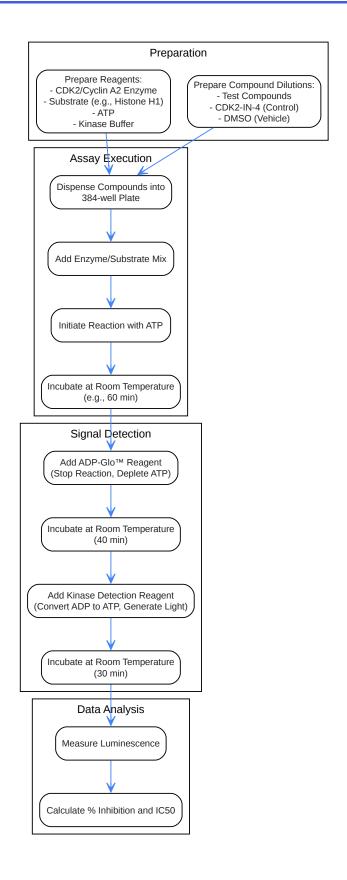
- Reaction Initiation: Add the enzyme/substrate mixture to the compound-plated wells.
 Subsequently, add ATP to initiate the kinase reaction. The final reaction volume is typically between 5-10 μL.[3]
- Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time, for example, 60 minutes.[3]
- Signal Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[6]
 - Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.[6]
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.[5]

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[5] The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control. An IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Experimental Workflow





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Caption: A workflow diagram for an in vitro CDK2 kinase assay using the ADP-Glo™ method.



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